molecular formula C20H15ClN4OS B2850124 3-amino-N-[(4-chlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 488824-12-0

3-amino-N-[(4-chlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2850124
CAS No.: 488824-12-0
M. Wt: 394.88
InChI Key: VDEFADNQFPVXOB-UHFFFAOYSA-N
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Description

3-amino-N-[(4-chlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique structure combining a thieno[2,3-b]pyridine core with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(4-chlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thieno[2,3-b]pyridine core followed by functional group modifications. For instance, the reaction of 2-cyanothioacetamide with appropriate aldehydes in the presence of a base can yield the thieno[2,3-b]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[(4-chlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chlorophenylmethyl groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-amino-N-[(4-chlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-[(4-chlorophenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and the thieno[2,3-b]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-amino-N-[(4-chlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c21-14-3-1-12(2-4-14)11-24-19(26)18-17(22)15-5-6-16(25-20(15)27-18)13-7-9-23-10-8-13/h1-10H,11,22H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEFADNQFPVXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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